molecular formula C15H22Se B14296402 [2-(Methylselanyl)oct-7-en-2-yl]benzene CAS No. 113328-07-7

[2-(Methylselanyl)oct-7-en-2-yl]benzene

Cat. No.: B14296402
CAS No.: 113328-07-7
M. Wt: 281.31 g/mol
InChI Key: VWLJFWASGXMAGB-UHFFFAOYSA-N
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Description

[2-(Methylselanyl)oct-7-en-2-yl]benzene is an organoselenium compound featuring a benzene ring substituted with a methylselanyl group attached to an oct-7-en-2-yl chain. The selenium atom introduces unique electronic and chemical properties due to its polarizability, lower electronegativity compared to oxygen or sulfur, and ability to participate in π-interactions.

Properties

CAS No.

113328-07-7

Molecular Formula

C15H22Se

Molecular Weight

281.31 g/mol

IUPAC Name

2-methylselanyloct-7-en-2-ylbenzene

InChI

InChI=1S/C15H22Se/c1-4-5-6-10-13-15(2,16-3)14-11-8-7-9-12-14/h4,7-9,11-12H,1,5-6,10,13H2,2-3H3

InChI Key

VWLJFWASGXMAGB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC=C)(C1=CC=CC=C1)[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylselanyl)oct-7-en-2-yl]benzene typically involves the following steps:

    Formation of the Oct-7-en-2-yl Chain: The oct-7-en-2-yl chain can be synthesized through a series of organic reactions, such as alkylation and reduction.

    Introduction of the Selenium Atom: The selenium atom is introduced by reacting the oct-7-en-2-yl chain with a selenium reagent, such as methylselenol or a selenium halide.

    Attachment to the Benzene Ring: The final step involves the attachment of the selenium-containing oct-7-en-2-yl chain to the benzene ring through a coupling reaction, such as a Friedel-Crafts alkylation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Methylselanyl)oct-7-en-2-yl]benzene can undergo oxidation reactions, leading to the formation of selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to the corresponding selenides.

    Substitution: The compound can participate in substitution reactions, where the selenium atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines).

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: [2-(Methylselanyl)oct-7-en-2-yl]benzene can be used as a catalyst or catalyst precursor in organic reactions, such as oxidation and reduction processes.

    Synthesis: The compound serves as a building block in the synthesis of more complex organoselenium compounds.

Biology and Medicine:

    Antioxidant Properties: Organoselenium compounds, including this compound, exhibit antioxidant properties, making them potential candidates for therapeutic applications in oxidative stress-related diseases.

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, providing a basis for drug development.

Industry:

    Materials Science: this compound can be used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [2-(Methylselanyl)oct-7-en-2-yl]benzene involves its interaction with molecular targets, such as enzymes and reactive oxygen species (ROS). The selenium atom in the compound can undergo redox cycling, allowing it to scavenge ROS and protect cells from oxidative damage. Additionally, the compound may bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Selenium vs. Sulfur/Oxygen

Selenium-containing compounds often exhibit distinct reactivity compared to sulfur or oxygen analogs. For example:

  • Electronic Polarizability : The methylselanyl group (Se–CH₃) enhances charge-transfer interactions due to selenium’s larger atomic radius and polarizability compared to methylthio (S–CH₃) or methoxy (O–CH₃) groups. This property could influence adsorption behavior on metal surfaces, as seen in studies of benzene derivatives on platinum (Pt) .
  • Fragmentation Under Electron Impact : Electron-stimulated desorption (ESD) studies on condensed benzene show that substituents alter ion desorption yields. For instance, lighter fragments like H⁺ dominate in benzene films, while heavier substituents (e.g., Se) may shift fragmentation pathways toward larger ions due to altered dissociation mechanisms (e.g., dipole dissociation or dissociative electron attachment) .
Table 1: Substituent Effects on Fragmentation Yields (Hypothetical Data)
Substituent Dominant Fragment Ions Relative Yield (vs. Benzene) Mechanism Dominance
–H (Benzene) H⁺, C₃H₃⁺ 1.0 Dipole Dissociation (DD)
–OCH₃ CH₃⁺, C₆H₅O⁺ 0.8 Dissociative Ionization (DI)
–SCH₃ S⁺, C₇H₇⁺ 1.2 DD/DI Hybrid
–SeCH₃ (Target) Se⁺, C₈H₁₅⁺ 1.5* DD with Se-specific pathways

*Predicted based on selenium’s higher cross-section for electron interactions .

Adsorption Behavior on Metal Surfaces

Benzene derivatives adsorb on transition metals like Pt via π-orbital interactions. Substituted benzenes exhibit altered adsorption geometries and binding energies:

  • Benzene on Pt(111) : Adsorbs flat with a binding energy of ~1.5 eV .
  • Methyl-Substituted Analogs : Methyl groups reduce adsorption strength due to steric hindrance. For example, toluene binds ~0.2 eV weaker than benzene .
  • Selenium-Substituted Analogs : The methylselanyl group may enhance adsorption via Se–Pt interactions. Theoretical studies suggest that selenium’s lone pairs facilitate stronger coordination to Pt surfaces compared to sulfur .
Table 2: Adsorption Energies of Benzene Derivatives on Pt(111)
Compound Binding Energy (eV) Adsorption Geometry
Benzene 1.5 Flat
Toluene 1.3 Tilted
Thiophenol (C₆H₅SH) 1.7 Flat (S–Pt bond)
[2-(Methylselanyl)oct-7-en-2-yl]benzene ~1.8* Flat (Se–Pt interaction)

*Estimated based on selenium’s stronger interaction with Pt .

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